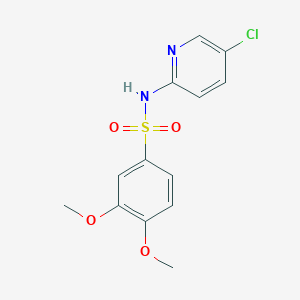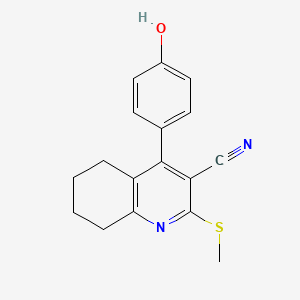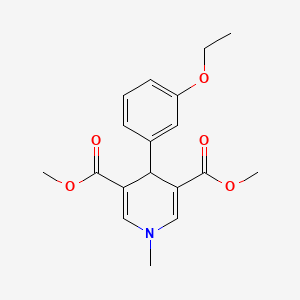
N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide is a compound that falls under the broader category of sulfonamides, which are known for their diverse pharmacological activities. The interest in sulfonamides has been driven by their role as pharmacophores, with research extending into their synthesis, molecular structure, and chemical properties to explore their potential applications.
Synthesis Analysis
The synthesis of similar sulfonamides often involves steps such as sulfonation, chlorination, and amination. For example, chloro-3-pyridinesulfonamide, a related compound, was synthesized from 4-hydroxy pyridine through these steps, highlighting the general approach that might be used for the synthesis of N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide, although specific conditions and yields can vary (Pei, 2002).
Molecular Structure Analysis
The molecular structure of sulfonamides, including N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide, is characterized by the presence of a sulfonyl group attached to an aromatic ring. This structure can participate in various intramolecular and intermolecular interactions, affecting its crystal packing and molecular conformation (Shakuntala et al., 2017).
Chemical Reactions and Properties
Sulfonamides, including N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide, can undergo various chemical reactions, such as N-alkylation and aminohydroxylation, reflecting their reactivity and potential for chemical modifications (Hamasharif et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility and melting point, are influenced by their molecular structure. For instance, the presence of dimethoxy groups can affect the compound's water solubility and melting point, which are critical for its applications and handling (Murthy et al., 2018).
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-19-11-5-4-10(7-12(11)20-2)21(17,18)16-13-6-3-9(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEKELJZBTXBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620022.png)



![3-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5620058.png)
![N-(2-furylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5620061.png)


![[(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5620072.png)
![9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5620079.png)

![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5620101.png)
![3-({[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5620102.png)